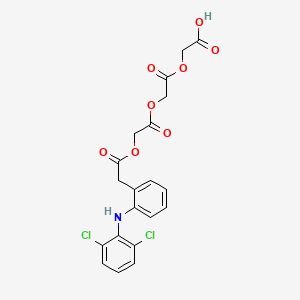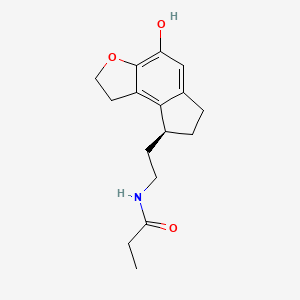
4-Hydroxy Ramelteon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy Ramelteon is a metabolite of Ramelteon . It is a bioactive small molecule and is used for research purposes .
Synthesis Analysis
A novel and practical synthesis of Ramelteon has been reported . The synthesis begins with the same material and includes three reactions: nucleophilic addition, hydrogenation, and propionylation . The overall yield in this process is almost twice as much as those in the known routes . Another process for the synthesis of Ramelteon has been reported in a patent .Molecular Structure Analysis
The molecular formula of 4-Hydroxy Ramelteon is C16 H21 N O3 . Its molecular weight is 275.34 . A molecular modelling analysis based on molecular mechanics, semi-empirical (PM3) and DFT (at B3LYP/6-31G* level) calculations show that Ramelteon and its metabolites have moderately large to large LUMO-HOMO energy differences .Physical And Chemical Properties Analysis
The melting point of 4-Hydroxy Ramelteon is 145-147°C and its boiling point is predicted to be 509.7±50.0 °C . The molecular formula of 4-Hydroxy Ramelteon is C16 H21 N O3 and its molecular weight is 275.34 .科学的研究の応用
Metabolism and Drug-Drug Interaction
4-Hydroxy Ramelteon, a metabolite of Ramelteon, plays a significant role in the drug's metabolism and its interaction with other drugs. Research has shown that Ramelteon undergoes extensive metabolism in human liver microsomes, leading to the formation of various metabolites, including 4-Hydroxy Ramelteon, through pathways catalyzed by enzymes such as CYP1A2, CYP2C19, and CYP3A4. This metabolic process is crucial for understanding Ramelteon's pharmacokinetics and its potential drug-drug interactions, particularly with fluvoxamine, which significantly increases Ramelteon exposure by inhibiting these metabolic pathways. This information is vital for developing safe and effective therapeutic strategies involving Ramelteon, especially in patients taking multiple medications (Obach & Ryder, 2010).
Neurochemical Properties and Receptor Selectivity
Ramelteon's action mechanism is attributed to its high affinity for melatonin receptors MT1 and MT2, which are involved in regulating the circadian rhythm and sleep-wake cycle. Studies have demonstrated Ramelteon's selective agonist activity at these receptors, significantly higher than melatonin, suggesting its potential therapeutic applications in sleep disorders and possibly other conditions influenced by the circadian rhythm. This receptor selectivity underscores Ramelteon's effectiveness in treating insomnia without the side effects typically associated with non-selective agents (Kato et al., 2005).
Pharmacokinetics and Absorption
Understanding the pharmacokinetics and absorption of Ramelteon, including its metabolites like 4-Hydroxy Ramelteon, is crucial for optimizing its clinical use. Research has detailed the rapid absorption and elimination of Ramelteon and its metabolites, highlighting the significant role of renal excretion in its elimination. This knowledge helps in predicting the behavior of Ramelteon in the human body, including its bioavailability and the potential impact of renal function on its pharmacokinetics, aiding in the personalized medicine approach for treating sleep disorders (Stevenson et al., 2004).
Cardioprotective Properties
Interestingly, Ramelteon and its metabolites, including 4-Hydroxy Ramelteon, have been investigated for potential cardioprotective properties. Activation of melatonin receptors, which Ramelteon selectively agonizes, has been linked to cardioprotection, possibly through the involvement of mitochondrial potassium channels. This suggests that Ramelteon could have therapeutic applications beyond sleep disorders, offering protection against ischemia-reperfusion injury, a common issue in heart disease. The exploration of these properties could lead to new therapeutic uses of Ramelteon in cardiovascular medicine (Stroethoff et al., 2018).
作用機序
Target of Action
Mode of Action
Pharmacokinetics
Safety and Hazards
特性
IUPAC Name |
N-[2-[(8S)-4-hydroxy-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-14(19)17-7-5-10-3-4-11-9-13(18)16-12(15(10)11)6-8-20-16/h9-10,18H,2-8H2,1H3,(H,17,19)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMQCJSLRUTQQH-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=CC(=C3C(=C12)CCO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCC[C@@H]1CCC2=CC(=C3C(=C12)CCO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy Ramelteon | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

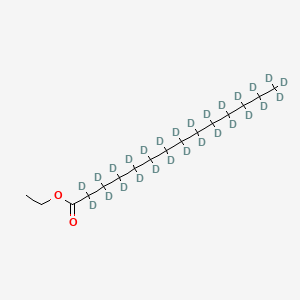
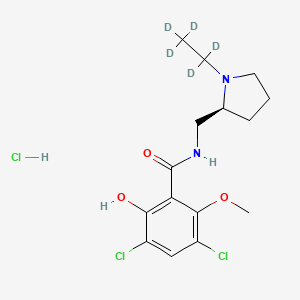

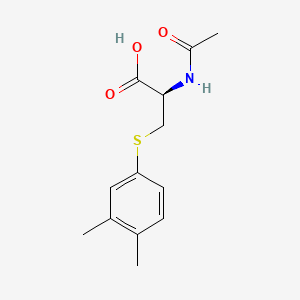
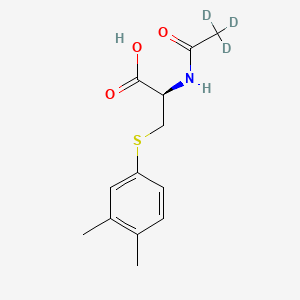
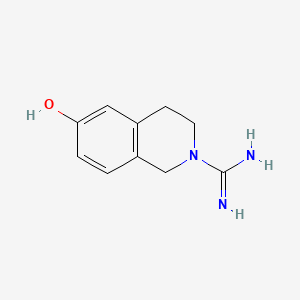




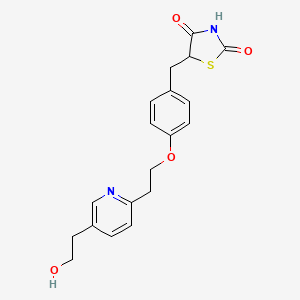

![6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]](/img/structure/B565306.png)
